N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring, a phenyl group, and a pyridin-2-ylmethyl group
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethylamine under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its anti-tubercular activity is believed to involve inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can be compared with other benzothiazole derivatives, such as:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound also contains the benzothiazole ring with fluorine substitutions but differs in the presence of a benzohydrazide group instead of the phenyl and pyridin-2-ylmethyl groups.
Benzothiazole-based Anti-tubercular Compounds: These compounds share the benzothiazole core structure but may have different substituents that enhance their anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-15-11-17(23)20-18(12-15)28-21(25-20)26(13-16-8-4-5-9-24-16)19(27)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJKXFISKZTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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